Cholesterylamine

Catalog No.
S562353
CAS No.
2126-93-4
M.F
C27H47N
M. Wt
385.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesterylamine

CAS Number

2126-93-4

Product Name

Cholesterylamine

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine

Molecular Formula

C27H47N

Molecular Weight

385.7 g/mol

InChI

InChI=1S/C27H47N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17,28H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

YGPZWPHDULZYFR-DPAQBDIFSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)C

Synonyms

3 beta-aminocholesterol, 3-aminocholesterol, cholesterylamine, cholesterylamine, (3alpha)-isomer

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)N)C)C

Application in Cholestatic Liver Diseases

Scientific Field: Medical Pharmacology

Summary of the Application: Cholestasis describes bile secretion or flow impairment, which is clinically manifested with fatigue, pruritus, and jaundice. Cholesterylamine plays a crucial role in many diseases such as cholestasis liver diseases through mediating several oxidative and inflammatory pathways .

Methods of Application: Data have been collected from clinical, in vitro, and in vivo studies published between 2000 and December 2021 in English and obtained from the PubMed, Google Scholar, Scopus, and Cochrane libraries .

Results or Outcomes: Although nitric oxide plays an important role in the pathogenesis of cholestatic liver diseases, excessive levels of NO in serum and affected tissues, mainly synthesized by the inducible nitric oxide synthase (iNOS) enzyme, can exacerbate inflammation . We found that natural products such as baicalin, curcumin, resveratrol, and lycopene, as well as chemical likes ursodeoxycholic acid, dexamethasone, rosuvastatin, melatonin, and sildenafil, are able to markedly attenuate the NO production and iNOS expression, mainly through inducing the nuclear factor κB (NF-κB), Janus kinase and signal transducer and activator of transcription (JAK/STAT), and toll like receptor-4 (TLR4) signaling pathways .

Use as a Bile Acid Sequestrant

Scientific Field: Internal and Emergency Medicine

Summary of the Application: Cholestyramine is a bile acid sequestrant, like colestipol and colesevelam. These molecules are positively charged non-digestible resins that bind to bile acids in the intestine to form an insoluble complex, which is excreted in the feces .

Methods of Application: This binding reduces the enterohepatic recirculation of bile acids, which releases feedback regulation on the conversion of cholesterol to bile acids in the liver .

Results or Outcomes: The resulting decrease in hepatocyte cholesterol content enhances LDL-receptor expression, which in turn lowers serum LDL-cholesterol concentration . Cholestyramine and colestipol have also been extensively used to treat cholestatic pruritus, especially in Primary Sclerosing Cholangitis , and the recent studies demonstrate the important role of bile acid sequestrants in the treatment of type 2 diabetes mellitus (DMT2), metabolic syndrome as well as insulin resistance .

Treatment of Type 2 Diabetes

Scientific Field: Endocrinology

Summary of the Application: Cholestyramine has been demonstrated to play a significant role in the treatment of type 2 diabetes. It is part of a class of oral antidiabetes agents that includes α-glucosidase inhibitors, biguanides, bile acid sequestrants (BASs), dipeptidyl peptidase-4 inhibitors, meglitinides, sulfonylureas, and thiazolidinediones .

Methods of Application: Cholestyramine is used as an antidiabetes agent. It is part of the BAS class of drugs, which also includes cholestyramine, colesevelam, colestilan, colestimide, and colestipol .

Results or Outcomes: These agents significantly reduce elevated LDL cholesterol levels and can be used as monotherapy or in combination with statins, fibrates, and/or cholesterol absorption inhibitors . They have been shown to be effective in managing diabetes mellitus and the diarrhea from bile acid malabsorption .

Treatment of Hypercholesterolemia

Scientific Field: Cardiology

Methods of Application: Cholestyramine binds to bile acids in the intestine to form an insoluble complex, which is excreted in the feces. This binding reduces the enterohepatic recirculation of bile acids, which releases feedback regulation on the conversion of cholesterol to bile acids in the liver .

Results or Outcomes: The resulting decrease in hepatocyte cholesterol content enhances LDL-receptor expression, which in turn lowers serum LDL-cholesterol concentration .

Cholesterylamine, commonly referred to as cholestyramine, is a bile acid sequestrant used primarily in the management of hypercholesterolemia and certain gastrointestinal disorders. It is a synthetic polymer composed of a styrene-divinylbenzene copolymer with quaternary ammonium groups that facilitate its ion-exchange properties. This compound is insoluble in water and forms insoluble complexes with bile acids in the gastrointestinal tract, which are subsequently excreted in feces. By preventing the reabsorption of bile acids, cholesterylamine promotes the conversion of cholesterol into bile acids in the liver, thereby lowering plasma cholesterol levels .

Cholesterylamine+Bile AcidsInsoluble ComplexExcreted in Feces\text{Cholesterylamine}+\text{Bile Acids}\rightarrow \text{Insoluble Complex}\rightarrow \text{Excreted in Feces}

Additionally, cholesterylamine can interfere with the enterohepatic circulation of various substances, including thyroid hormones and fat-soluble vitamins, potentially leading to deficiencies if used long-term .

Cholesterylamine exhibits several biological activities beyond its primary role as a cholesterol-lowering agent. It reduces low-density lipoprotein cholesterol levels by enhancing the uptake of these particles from plasma through upregulation of hepatic low-density lipoprotein receptors. This mechanism is particularly beneficial for patients with primary hypercholesterolemia. Furthermore, cholesterylamine has been shown to improve glucose metabolism by increasing the secretion of glucagon-like peptide-1, which enhances insulin secretion .

The synthesis of cholesterylamine involves the polymerization of styrene and divinylbenzene to form a copolymer matrix. This matrix is then functionalized with quaternary ammonium groups to create a strong anion exchange resin. The process typically includes:

  • Polymerization: Styrene and divinylbenzene are polymerized under controlled conditions.
  • Functionalization: The resulting polymer is treated with a suitable reagent to introduce quaternary ammonium groups.
  • Purification: The final product is purified to remove unreacted monomers and by-products.

The resulting cholesterylamine resin is then processed into a powder form for pharmaceutical use .

Cholesterylamine is primarily used for:

  • Lipid Management: It is prescribed for lowering elevated serum cholesterol levels, particularly low-density lipoprotein cholesterol.
  • Bile Acid Diarrhea: It provides relief from diarrhea caused by excess bile acids in patients with conditions affecting bile acid reabsorption.
  • Pruritus Management: It alleviates itching associated with partial biliary obstruction.
  • Research

Cholesterylamine has significant interactions with various drugs and nutrients due to its binding properties. It can decrease the absorption of medications such as:

  • Digitalis glycosides
  • Warfarin
  • Thyroid hormones
  • Certain antibiotics (e.g., tetracycline)

These interactions necessitate careful timing when administering other medications—typically recommended to be taken at least one hour before or four to six hours after cholesterylamine . Additionally, it may interfere with the absorption of fat-soluble vitamins (A, D, E, K), leading to potential deficiencies over prolonged use.

Cholesterylamine belongs to a class of compounds known as bile acid sequestrants. Other similar compounds include:

  • Colesevelam: A newer bile acid sequestrant that has improved tolerability and fewer gastrointestinal side effects compared to cholesterylamine.
  • Colestipol: Another bile acid sequestrant that works similarly but may have different dosing regimens and side effect profiles.

Comparison Table

CompoundMechanismSide EffectsUnique Features
CholesterylamineBinds bile acids in intestinesConstipation, vitamin deficienciesStrong ion exchange resin
ColesevelamBinds bile acidsFewer GI side effectsTablet form available
ColestipolBinds bile acidsGastrointestinal discomfortGranule form available

Cholesterylamine's unique characteristics lie in its strong anion exchange capacity and its specific applications in managing cholesterol levels and certain gastrointestinal conditions .

XLogP3

8.3

Dates

Modify: 2024-04-14

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